![molecular formula C13H21N3 B13869758 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine](/img/structure/B13869758.png)
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
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Overview
Description
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is a compound that features a benzene ring substituted with two amine groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and subsequent reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction will yield amines.
Scientific Research Applications
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Similar structure but with a pyrimidine ring instead of a pyrrolidine ring.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Contains an indole moiety, which is structurally different but shares some functional similarities.
Uniqueness
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a benzene ring with amine groups and a pyrrolidine ring. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H21N3/c1-15(9-10-16-7-2-3-8-16)13-6-4-5-12(14)11-13/h4-6,11H,2-3,7-10,14H2,1H3 |
InChI Key |
GISMVSSWCSZAFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCC1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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